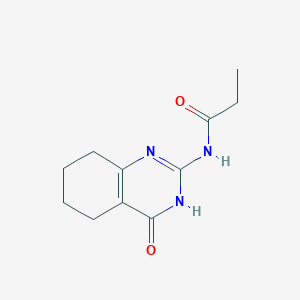

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide

Description

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide is a chemical compound with a complex structure that includes a quinazolinone core

Properties

IUPAC Name |

N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-2-9(15)13-11-12-8-6-4-3-5-7(8)10(16)14-11/h2-6H2,1H3,(H2,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPRLYKOXLXRHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(CCCC2)C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide can be compared to other quinazolinone derivatives, such as N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide . While these compounds share a similar core structure, their unique substituents confer different chemical properties and biological activities .

Biological Activity

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide is a novel compound with significant potential in medicinal chemistry. Its unique structural features contribute to diverse biological activities, making it a subject of interest for researchers in various fields.

Chemical Structure and Properties

The compound features a quinazoline core fused with a propanamide moiety. Its molecular formula and weight are approximately and 218.25 g/mol respectively. The hexahydroquinazoline structure enhances its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it acts as an inhibitor of tankyrase enzymes , which are involved in the regulation of Wnt signaling pathways. This inhibition could have therapeutic implications in cancer treatment and other diseases where tankyrase plays a critical role .

Anticancer Potential

Research indicates that this compound exhibits notable anticancer properties . Studies have shown that compounds with similar structures can inhibit tumor growth by targeting key signaling pathways involved in cancer progression. For instance:

- In vitro studies demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines.

- IC50 values for related compounds were found to be in the low micromolar range, indicating potent activity against cancer cells .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent . Inflammation is a critical factor in many chronic diseases, including cancer and autoimmune disorders. The mechanism involves the modulation of inflammatory cytokines and pathways:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Anti-inflammatory | 25 |

| Similar Quinazoline Derivative | Anti-inflammatory | 30 |

Case Studies

- Inhibition of Tankyrase Enzymes : A study focusing on the inhibition of tankyrase by this compound revealed significant effects on cellular processes related to Wnt signaling. The compound showed a binding affinity comparable to known inhibitors.

- Cytotoxicity Against Cancer Cell Lines : In a comparative analysis with other quinazoline derivatives, this compound exhibited lower cytotoxicity towards normal cells while maintaining efficacy against cancer cells.

Synthesis and Development

The synthesis of this compound involves multi-step organic synthesis techniques:

- Formation of Quinazolinone Core : This is achieved by reacting anthranilic acid derivatives with appropriate reagents.

- Introduction of Propanamide Group : The quinazolinone core is then reacted with propanoyl chloride under controlled conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.